molecular formula C14H8ClF2N3O2S B1678574 3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide CAS No. 951120-33-5

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide

Cat. No.: B1678574
CAS No.: 951120-33-5
M. Wt: 355.7 g/mol
InChI Key: INYJNSBDHOVLAH-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), an enzyme involved in various cellular processes such as growth, proliferation, and survival . The compound interacts with the active site of PI3K, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity. Additionally, it may interact with other proteins and biomolecules involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell signaling pathways, particularly the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By inhibiting PI3K, the compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for anticancer therapy. Furthermore, it affects gene expression and cellular metabolism, leading to altered cellular functions and reduced tumor growth in various cancer cell lines.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of PI3K, preventing its interaction with phosphoinositides and subsequent activation of downstream signaling molecules . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, the compound may influence other molecular targets, such as kinases and transcription factors, further modulating cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease upon prolonged exposure to light and heat . In in vitro studies, the compound has shown sustained inhibitory effects on PI3K activity over several hours, leading to long-term changes in cellular functions. In in vivo studies, the compound’s effects on tumor growth and metastasis have been observed over weeks, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered blood parameters have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in its biotransformation, leading to the formation of metabolites that are excreted via the kidneys. The compound’s metabolism may also influence its pharmacokinetics and bioavailability, affecting its overall therapeutic potential.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific cellular compartments. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its molecular targets . It may also be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. This localization is essential for its inhibitory effects on PI3K and other cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PC190723 involves several key steps:

Industrial Production Methods

While specific industrial production methods for PC190723 are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

PC190723 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the amide and methoxy groups. It can also participate in hydrogen bonding and other non-covalent interactions with its target protein, FtsZ .

Common Reagents and Conditions

Major Products

The primary product of these reactions is PC190723 itself, which is formed through the coupling of the acid chloride and amine components.

Scientific Research Applications

PC190723 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

3-[(6-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClF2N3O2S/c15-6-3-8-14(19-4-6)23-10(20-8)5-22-9-2-1-7(16)11(12(9)17)13(18)21/h1-4H,5H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYJNSBDHOVLAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1OCC2=NC3=C(S2)N=CC(=C3)Cl)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648429
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951120-33-5
Record name PC-190723
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951120335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(6-Chloro[1,3]thiazolo[5,4-b]pyridin-2-yl)methoxy]-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PC-190723
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V5K32W934
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide
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3-((6-Chlorothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluorobenzamide
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